
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, characterized by the presence of two methyl groups and two fluorine atoms attached to the benzene ring
Méthodes De Préparation
The synthesis of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,3-dimethyl-2-(fluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of the starting material in an appropriate solvent, such as acetonitrile .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of fluorinated aromatic compounds .
Analyse Des Réactions Chimiques
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids .
Applications De Recherche Scientifique
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are of great interest in medicinal chemistry due to their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, where the electrophile forms a sigma bond with the benzene ring. This is followed by the loss of a proton to regenerate the aromatic system .
In biological systems, the fluorine atoms in the compound can influence its interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can enhance the binding affinity and specificity of the compound for its molecular targets .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethyl-2-(fluoromethyl)benzene: This compound lacks the additional fluorine atom at the 5-position, which can affect its reactivity and properties.
1,3-Dimethyl-5-chloro-2-(fluoromethyl)benzene: The presence of a chlorine atom instead of a fluorine atom can lead to differences in chemical behavior and applications.
1,3,5-Trimethyl-2-(fluoromethyl)benzene: The additional methyl group at the 5-position can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10F2 |
|---|---|
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
5-fluoro-2-(fluoromethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
ISVUFQVGQAUZOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CF)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


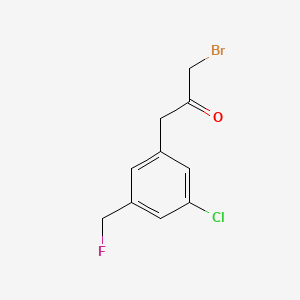

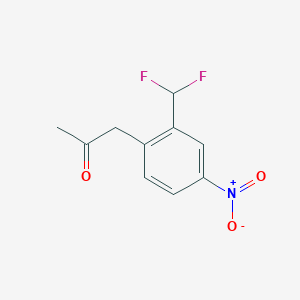
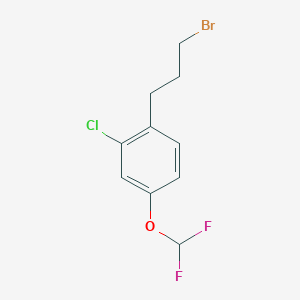
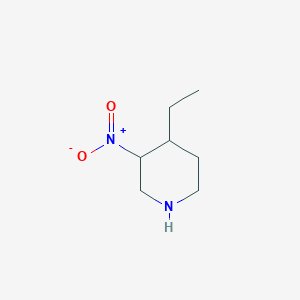
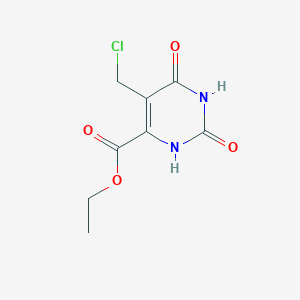
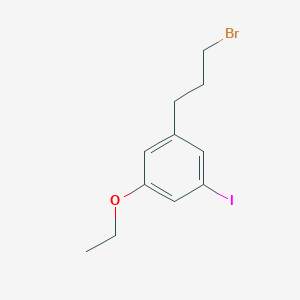
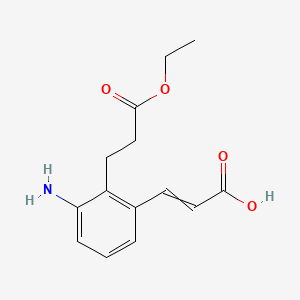

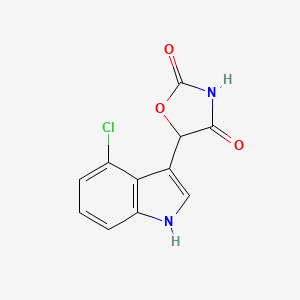
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)



